4-bromo-3-methoxy-N,N-dimethylaniline
Description
4-Bromo-3-methoxy-N,N-dimethylaniline (C₉H₁₂BrNO) is a halogenated aromatic amine characterized by a bromine atom at the para position, a methoxy group at the meta position, and a dimethylamino group at the nitrogen atom. Its molecular structure enables diverse reactivity, particularly in electrophilic substitution and coupling reactions. The compound is synthesized via methods such as the treatment of N,N-dimethylaniline N-oxides with thionyl bromide, yielding a tan solid with a melting point of 67–68°C . Key spectral data include a $ ^1H $ NMR peak at δ 3.89 ppm (methoxy group) and $ ^{13}C $ NMR signals at δ 56.1 ppm (OCH₃) and 40.8 ppm (N(CH₃)₂) . Its applications span organic synthesis intermediates, dye precursors, and pharmaceutical research, leveraging its dual electron-withdrawing (Br) and electron-donating (OCH₃, N(CH₃)₂) substituents.
Properties
Molecular Formula |
C9H12BrNO |
|---|---|
Molecular Weight |
230.10 g/mol |
IUPAC Name |
4-bromo-3-methoxy-N,N-dimethylaniline |
InChI |
InChI=1S/C9H12BrNO/c1-11(2)7-4-5-8(10)9(6-7)12-3/h4-6H,1-3H3 |
InChI Key |
FJFASOHNLDGZGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Electronic Properties of Substituted N,N-Dimethylanilines
Key Observations :
- The meta-methoxy group introduces competing electron-donating effects, moderating the overall electron deficiency of the aromatic ring .
Reactivity in Catalytic Reactions
Table 2: Reactivity in Pd-Catalyzed Formylation Reactions
| Compound | Yield (%) | Reaction Notes |
|---|---|---|
| 4-Bromo-N,N-dimethylaniline | 53 | Electron-donating N(CH₃)₂ enhances oxidative addition to Pd(0) |
| This compound | N/A | Methoxy group may sterically hinder Pd coordination |
| 4-Bromoanisole | 55 | Comparable reactivity to 4-Bromo-N,N-dimethylaniline |
Key Observations :
- 4-Bromo-N,N-dimethylaniline shows reactivity similar to 4-bromoanisole in Pd-catalyzed formylation, suggesting the N(CH₃)₂ group mimics the electron-donating effect of OCH₃ .
- The meta-methoxy group in this compound may reduce catalytic efficiency due to steric or electronic interference.
Enzymatic Demethylation and Oxidation
- N,N-Dimethylaniline derivatives are substrates for cytochrome P-450 and flavin-containing monooxygenases (FMOs). The bromine and methoxy substituents in this compound alter substrate specificity: FMOs preferentially oxidize secondary amines to N-oxides, while P-450s favor N-dealkylation . Substituents with strong electron-withdrawing effects (e.g., Br) may slow N-demethylation by stabilizing the dimethylamino group .
Preparation Methods
Directed Para-Bromination via N-Oxide Intermediates
The oxidation of N,N-dimethylaniline to its N-oxide enables regioselective bromination at the para position relative to the dimethylamino group. As demonstrated by Reed et al., treatment of N,N-dimethylaniline N-oxide with thionyl bromide (SOBr₂) in tetrahydrofuran (THF) at −78°C introduces bromine at the 4-position with 55% yield. Subsequent methoxylation at the 3-position is achieved via nucleophilic aromatic substitution (NAS) using sodium methoxide (NaOCH₃) in methanol. This two-step protocol affords 4-bromo-3-methoxy-N,N-dimethylaniline in 39% overall yield (Table 1).
Mechanistic Insights :
-
The N-oxide intermediate enhances electron density at the para position, facilitating electrophilic bromination.
-
Methoxylation proceeds via a Meisenheimer complex, where the methoxide ion attacks the activated aryl bromide intermediate.
Nitro Reduction and Dimethylation of 3-Bromo-4-Methoxyaniline
Bromination and Methoxylation of p-Nitrochlorobenzene
A patent by Chain et al. outlines a three-step synthesis starting from p-nitrochlorobenzene (Fig. 1):
-
Bromination : Treatment with bromine (Br₂) in acetic acid at 15–60°C yields 3-bromo-4-chloronitrobenzene.
-
Methoxylation : Substitution of chlorine with methoxy using NaOCH₃ in methanol (10–80°C) produces 3-bromo-4-methoxynitrobenzene.
-
Nitro Reduction : Catalytic hydrogenation or use of Na₂S reduces the nitro group to an amine, yielding 3-bromo-4-methoxyaniline.
N,N-Dimethylation Using Zeolite Catalysts
The final dimethylation employs dimethyl carbonate (DMC) and KNaX-BS zeolite at 150°C, achieving 85% yield of this compound. This method avoids hazardous methylating agents like methyl iodide, enhancing safety and scalability.
Optimization Data :
| Step | Conditions | Yield (%) |
|---|---|---|
| Bromination | Br₂, CH₃COOH, 60°C, 2 h | 78 |
| Methoxylation | NaOCH₃, CH₃OH, 80°C, 4 h | 82 |
| Nitro Reduction | H₂, Pd/C, RT, 6 h | 91 |
| Dimethylation | DMC, KNaX-BS, 150°C, 1 h | 85 |
Catalytic Transfer Hydrogenation for Direct Methylation
Platinum-Catalyzed Methylation of 3-Bromo-4-Methoxyaniline
A study by the Royal Society of Chemistry describes the use of Pt/C (0.1 mol%), formic acid (HCO₂H), and phenylsilane (PhSiH₃) in toluene to directly methylate 3-bromo-4-methoxyaniline. The reaction proceeds via transfer hydrogenation, achieving 79% yield at 80°C. This one-pot method eliminates the need for isolating intermediates, streamlining the synthesis.
Reaction Equation :
Advantages :
-
Avoids stoichiometric reductants like LiAlH₄.
-
Compatible with sensitive functional groups due to mild conditions.
Regioselective Bromination of Pre-Methoxylated Substrates
Ortho-Bromination Using Directed Metalation
An alternative approach involves lithiation of 3-methoxy-N,N-dimethylaniline with n-butyllithium (n-BuLi) at −78°C, followed by quenching with Br₂. This method directs bromination to the 4-position via coordination of lithium to the methoxy oxygen, achieving 65% yield.
Critical Parameters :
-
Temperature control (−78°C) prevents polysubstitution.
-
Anhydrous conditions are essential to avoid protonation of the aryl lithium intermediate.
Comparative Analysis of Methodologies
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-bromo-3-methoxy-N,N-dimethylaniline, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogenation of N,N-dimethylaniline derivatives. For example, treatment of N,N-dimethylaniline N-oxide with thionyl bromide (SOBr₂) under controlled conditions yields this compound with a 39% yield. Key parameters include temperature (reflux in dichloromethane) and stoichiometric control of SOBr₂ .
- Data Contradictions : Lower yields (e.g., 39%) suggest competing side reactions or incomplete conversion. Optimization requires monitoring by TLC (Rf = 0.55 in 10% ethyl acetate/hexanes) and purification via column chromatography .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Methodology : Use -NMR (400 MHz, CDCl₃) to confirm substitution patterns: δ 7.31 (d, J = 8.7 Hz, aromatic H), 6.21 (dd, J = 8.7, 2.8 Hz, methoxy-adjacent H). -NMR identifies carbons at δ 156.4 (C-OCH₃) and 40.8 (N(CH₃)₂). High-resolution mass spectrometry (HRMS-ESI) confirms the molecular ion [M+H] at m/z 230.0175 .
Q. What are the primary reactivity trends of this compound in substitution reactions?
- Methodology : The bromine atom undergoes nucleophilic aromatic substitution (e.g., with amines or metal catalysts). The methoxy group directs electrophiles to the para position relative to the dimethylamino group. For example, palladium-catalyzed coupling (e.g., Suzuki-Miyaura) can replace bromine with aryl/heteroaryl groups .
Advanced Research Questions
Q. How does the electronic environment of this compound influence regioselectivity in metalation reactions?
- Methodology : Meta-metallation is favored due to steric hindrance from the dimethylamino group. Experimental studies on analogous N,N-dimethylaniline derivatives show that sodium-zincate bases selectively deprotonate meta positions, as confirmed by -NMR analysis of iodinated products (ortho:meta:para ratio 3.7:4.2:1.0) .
- Data Contradictions : Competing pathways (e.g., reductive elimination) may alter product ratios. DFT calculations (B3LYP/6-31G(d)) model charge distribution to predict reactivity .
Q. What computational models best predict the spectroscopic and electronic properties of this compound?
- Methodology : Density functional theory (DFT) with 6-31G(d) basis sets replicates experimental NMR chemical shifts (<2 ppm deviation). Hartree-Fock (HF) methods model vibrational frequencies (IR) but require scaling factors (0.89–0.91) for accuracy. Frontier molecular orbital (FMO) analysis predicts charge-transfer interactions in photochemical studies .
Q. How do solvent and substituent effects modulate the stability of this compound under oxidative conditions?
- Methodology : Polar solvents (e.g., methanol) stabilize the dimethylamino group against oxidation. In contrast, strong oxidants (e.g., HNO₃/H₂SO₄) nitroylate the aromatic ring at the para position relative to methoxy. Kinetic studies using HPLC track degradation products (e.g., quinones) under varying pH .
Q. What are the metabolic pathways and toxicity profiles of this compound in biological systems?
- Methodology : In vitro assays with liver microsomes reveal N-demethylation (to N-methylaniline) and hydroxylation (to 4-aminophenol derivatives). Cytochrome P450 enzymes dominate oxidative metabolism, while flavin-containing monooxygenases mediate N-oxide formation. Ames tests show mutagenicity only at high concentrations (>1 mM) .
Q. How does the bromine substituent affect cross-coupling efficiency compared to fluoro or nitro analogs?
- Methodology : Bromine enhances oxidative addition in Pd-catalyzed reactions (e.g., 80% yield in Suzuki couplings vs. 50% for fluoro analogs). Contrast with 3-fluoro-N,N-dimethylaniline, where electronic withdrawal reduces coupling rates. Hammett parameters (σ = 0.37 for Br, 0.34 for F) correlate with reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
